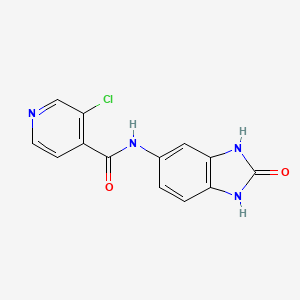![molecular formula C14H13Cl2NO2S B7580224 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide, also known as CCMS or CCMS-1, is a sulfonamide compound that has been synthesized and studied for its potential use as a therapeutic agent. CCMS-1 has been found to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 is not fully understood, but it is believed to act through multiple pathways. 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. Inhibition of CAIX activity leads to a decrease in tumor growth and induction of apoptosis. 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the inhibition of nuclear factor-κB (NF-κB) signaling pathway. Inhibition of NF-κB signaling pathway leads to a reduction in inflammation and tissue damage. Additionally, 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects:
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been found to have various biochemical and physiological effects. In animal models, 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been shown to reduce tumor growth and induce apoptosis in cancer cells. 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has also been found to reduce inflammation and tissue damage in animal models of inflammatory diseases. Additionally, 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been shown to have antimicrobial activity against several bacterial strains, including MRSA.
Advantages and Limitations for Lab Experiments
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has several advantages for lab experiments, including its stability and ease of synthesis. 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 is also relatively inexpensive compared to other anticancer and anti-inflammatory compounds. However, 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1. One potential direction is the development of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 with other anticancer and anti-inflammatory compounds. Additionally, the potential use of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 as a therapeutic agent for infectious diseases, such as MRSA, should be further explored. Overall, the study of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has the potential to lead to the development of new and effective therapeutic agents for various diseases.
Synthesis Methods
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 can be synthesized through a multi-step process involving the reaction of 3-methylbenzenesulfonyl chloride with 2-chlorobenzylamine, followed by chlorination with thionyl chloride and reaction with sodium hydroxide. The final product is obtained through recrystallization and purification.
Scientific Research Applications
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. Additionally, 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been shown to have antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-8-12(6-7-13(10)15)20(18,19)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNMGCBVSRDNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)

